1-Phenyl-2,2,2-trifluoroethanol
Overview
Description
1-Phenyl-2,2,2-trifluoroethanol is an organic compound with the molecular formula C8H7F3O. It is a colorless liquid with a characteristic aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable reagent in organic synthesis and various scientific applications .
Mechanism of Action
Target of Action
1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluoroalcohol . Its primary targets are water molecules, with which it forms a 1:2 adduct . The interaction with water molecules is crucial for the compound’s conformational adaptation and large amplitude motions .
Biochemical Pathways
The biochemical pathways affected by PhTFE primarily involve the conformational landscape of the PhTFE⋯2H2O adduct . The compound’s interaction with water molecules leads to a variety of stable minima at the B3LYP-D3BJ/def2-TZVPPD level of theory . These minima represent different conformations that the compound can adopt, influencing its biochemical behavior .
Result of Action
The primary result of PhTFE’s action is the formation of a 1:2 adduct with water molecules . This interaction leads to a variety of stable conformations, each with unique properties . The compound’s large amplitude motions and conformational adaptation could potentially influence its biochemical behavior .
Action Environment
The action of PhTFE is influenced by environmental factors such as the presence of water molecules . The compound’s interaction with water molecules is crucial for its conformational adaptation and large amplitude motions . Environmental factors that alter the availability of water molecules could potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2,2,2-trifluoroethanol plays a significant role in biochemical reactions, particularly in stabilizing alpha helices in proteins. It forms complexes with Lewis bases such as tetrahydrofuran (THF) or pyridine through hydrogen bonding, yielding 1:1 adducts . This compound interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been shown to stabilize the alpha-helical structure of peptides by preferentially aggregating around them, displacing water, and providing a low dielectric environment that favors intrapeptide hydrogen bonds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Research has shown that this compound is toxic to blood, the reproductive system, bladder, brain, upper respiratory tract, and eyes . It has also been identified as a testicular toxicant in rats and dogs . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules through hydrogen bonding and its role as a hard Lewis acid. It stabilizes alpha helices in proteins by forming complexes with Lewis bases and displacing water molecules . This stabilization is crucial for maintaining the structural integrity of proteins and peptides. Additionally, this compound’s acceptor properties, as discussed in the ECW model, contribute to its biochemical interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound forms stable adducts with water molecules, which can influence its stability and degradation . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while at higher doses, it can cause toxic or adverse effects. For example, it has been shown to be a testicular toxicant in rats and dogs at higher doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroethanol in the presence of a catalyst. Another method includes the reduction of 1-phenyl-2,2,2-trifluoroacetone using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes distillation and purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-phenyl-2,2,2-trifluoroacetone.
Reduction: Reduction of the compound can yield 1-phenyl-2,2,2-trifluoroethane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: 1-Phenyl-2,2,2-trifluoroacetone.
Reduction: 1-Phenyl-2,2,2-trifluoroethane.
Substitution: Various substituted phenyl trifluoroethanol derivatives.
Scientific Research Applications
1-Phenyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein folding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-Phenyl-2,2,2-trifluoroacetone: An oxidized form of 1-Phenyl-2,2,2-trifluoroethanol, used in different synthetic applications.
Uniqueness: this compound is unique due to its trifluoromethyl group combined with a phenyl ring, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909418 | |
Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340-05-6, 340-06-7, 10531-50-7, 340-04-5 | |
Record name | 2,2,2-Trifluoro-1-phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-alpha-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-alpha-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-alpha-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 340-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-(Trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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